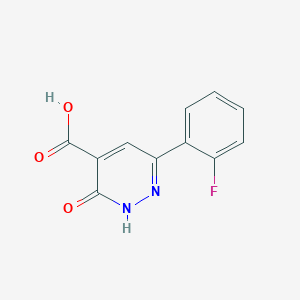
6-(2-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
Vue d'ensemble
Description
6-(2-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is a useful research compound. Its molecular formula is C11H7FN2O3 and its molecular weight is 234.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
6-(2-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Chemical Formula : C11H7FN2O3
- Molecular Weight : 234.18 g/mol
- CAS Number : 1355011-43-6
Research indicates that compounds similar to this compound may exhibit various mechanisms of action, including:
- Inhibition of Cell Growth : Studies have shown that derivatives of this compound can inhibit the growth of cancer cell lines, such as A549 lung carcinoma cells. The mechanism often involves cell cycle arrest at the mitotic phase, primarily through the upregulation of cyclin-dependent kinase (CDK) inhibitors like p21(Cip1/Waf1) and downregulation of Cdc25C phosphatase .
- Kinase Inhibition : Some derivatives demonstrate selective inhibition of receptor tyrosine kinases involved in tumor progression. For instance, compounds with similar structures have shown IC50 values in the nanomolar range against kinases such as VEGFR-2, which is crucial for angiogenesis .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
| Activity | Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| Cell Growth Inhibition | A549 Cells | 4.8 | |
| VEGFR-2 Inhibition | Kinase | 1.46 | |
| Tumor Growth Suppression | In Vivo (Mouse Model) | N/A |
Case Study 1: Anticancer Activity
In a study involving A549 lung cancer cells, this compound exhibited significant growth inhibition. The compound caused mitotic phase arrest and increased expression of p21(Cip1/Waf1), suggesting a robust mechanism for anticancer activity .
Case Study 2: Kinase Selectivity
Another investigation focused on the selectivity of related compounds against various kinases. The findings revealed that certain derivatives could selectively inhibit CDK2 and CDK9 with IC50 values demonstrating high potency and selectivity profiles .
Propriétés
IUPAC Name |
3-(2-fluorophenyl)-6-oxo-1H-pyridazine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2O3/c12-8-4-2-1-3-6(8)9-5-7(11(16)17)10(15)14-13-9/h1-5H,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZKULDAYWPYVGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=O)C(=C2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















